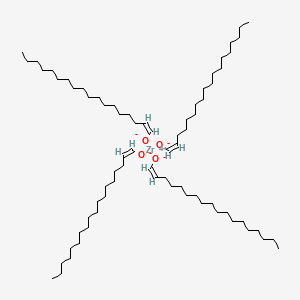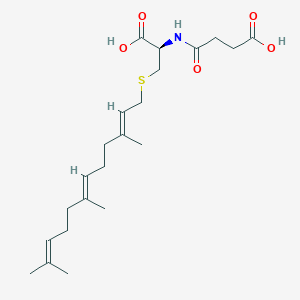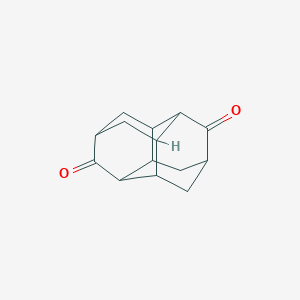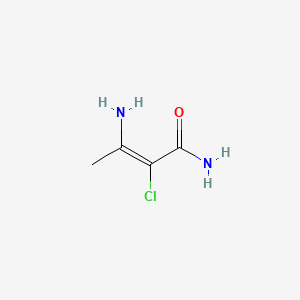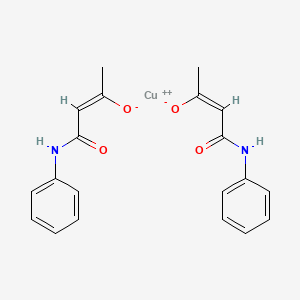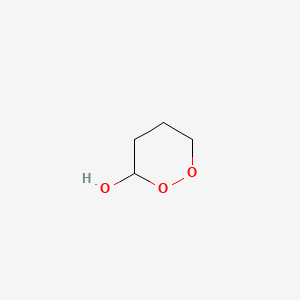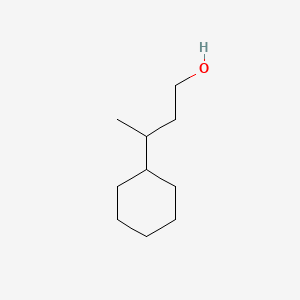
gamma-Methylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Methylcyclohexanepropanol: is an organic compound with the molecular formula C10H20O It is a type of alcohol that features a cyclohexane ring with a methyl group and a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gamma-Methylcyclohexanepropanol can be synthesized through several methods. One common approach involves the hydrogenation of gamma-Methylcyclohexanepropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to an alcohol group, forming this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors with advanced catalysts can optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Gamma-Methylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form gamma-Methylcyclohexanepropanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alkane, gamma-Methylcyclohexanepropane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form gamma-Methylcyclohexanepropyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Gamma-Methylcyclohexanepropanone.
Reduction: Gamma-Methylcyclohexanepropane.
Substitution: Gamma-Methylcyclohexanepropyl chloride.
Aplicaciones Científicas De Investigación
Gamma-Methylcyclohexanepropanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: this compound may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of gamma-Methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. The compound may also undergo metabolic transformations in living organisms, leading to the formation of active metabolites that exert specific effects.
Comparación Con Compuestos Similares
Gamma-Methylcyclohexanepropanol can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Methylcyclohexanol: A cyclohexane derivative with a methyl group and a hydroxyl group.
Cyclohexanepropanol: A cyclohexane derivative with a propanol side chain.
Uniqueness: this compound is unique due to the presence of both a methyl group and a propanol side chain on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
76019-91-5 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
3-cyclohexylbutan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(7-8-11)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 |
Clave InChI |
XHKHXJPTSALKON-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


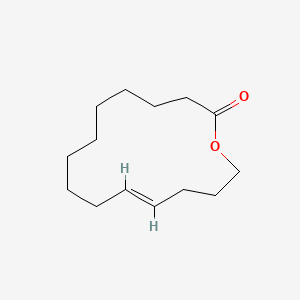
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

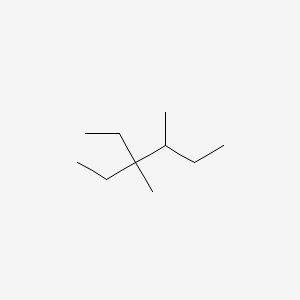
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
